Cas no 13138-76-6 (Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate)
Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate
- 1H-Pyrrole-2-carboxylicacid, 1-methyl-4-nitro-, methyl ester
- 1-methyl-4-nitro-1H-Pyrrole-2-carboxylic acid methyl ester
- 1-methyl-4-nitropyrrole-2-carboxylic acid methyl ester
- methyl 4-nitro-1-methyl-1H-pyrrole-2-carboxylate
- methyl N-methyl-4-nitro-2-pyrrolecarboxylate
- methyl-4-nitro-1-methyl pyrrole-2-carbox
- Methyl-4-nitro-1-methyl pyrrole-2-carboxylate
- N-Methyl-4-nitropyrrole-2-carboxylic Acid Methyl Ester
- SureCN2388875
- Methyl 1-methyl-4-nitro-pyrrole-2-carboxylate
- AS-43123
- MFCD03789112
- J-005987
- 1H-PYRROLE-2-CARBOXYLIC ACID, 1-METHYL-4-NITRO-, METHYL ESTER
- 1H-Pyrrole-2-carboxylicacid,1-methyl-4-nitro-,methyl ester
- Methyl1-methyl-4-nitro-1H-pyrrole-2-carboxylate
- DTXSID00374970
- Methyl 1-methyl-4-nitro-pyrrole-2-carboxylate, AldrichCPR
- methyl 1-methyl-4-nitropyrrole-2-carboxylate
- 13138-76-6
- Methyl 4-Nitro-1-methyl pyrrole-2-carboxylate
- SCHEMBL2388875
- AMY36485
- AKOS005174790
- SEOKAHOXOYKYKS-UHFFFAOYSA-N
- FT-0684323
- SY345128
- Methyl-4-nitro-1-methylpyrrole-2-carboxylate
- DB-008962
- ALBB-014670
-
- MDL: MFCD03789112
- Inchi: 1S/C7H8N2O4/c1-8-4-5(9(11)12)3-6(8)7(10)13-2/h3-4H,1-2H3
- InChI Key: SEOKAHOXOYKYKS-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CC(=CN1C)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 184.04844
- Monoisotopic Mass: 184.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 77A^2
- XLogP3: 0.7
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 305.3±22.0 °C at 760 mmHg
- Flash Point: 138.4±22.3 °C
- Refractive Index: 1.561
- PSA: 74.37
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 22
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM197426-10g |
Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate |
13138-76-6 | 95%+ | 10g |
$65 | 2021-08-05 | |
| Chemenu | CM197426-25g |
Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate |
13138-76-6 | 95%+ | 25g |
$166 | 2021-08-05 | |
| TRC | M354643-1g |
Methyl 1-Methyl-4-nitro-1H-pyrrole-2-carboxylate |
13138-76-6 | 1g |
$81.00 | 2023-05-17 | ||
| TRC | M354643-5g |
Methyl 1-Methyl-4-nitro-1H-pyrrole-2-carboxylate |
13138-76-6 | 5g |
$115.00 | 2023-05-17 | ||
| TRC | M354643-10g |
Methyl 1-Methyl-4-nitro-1H-pyrrole-2-carboxylate |
13138-76-6 | 10g |
$173.00 | 2023-05-17 | ||
| Fluorochem | 018816-1g |
Methyl-4-nitro-1-methyl pyrrole-2-carboxylate |
13138-76-6 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 018816-5g |
Methyl-4-nitro-1-methyl pyrrole-2-carboxylate |
13138-76-6 | 98% | 5g |
£23.00 | 2022-03-01 | |
| Fluorochem | 018816-25g |
Methyl-4-nitro-1-methyl pyrrole-2-carboxylate |
13138-76-6 | 98% | 25g |
£79.00 | 2022-03-01 | |
| Fluorochem | 018816-100g |
Methyl-4-nitro-1-methyl pyrrole-2-carboxylate |
13138-76-6 | 98% | 100g |
£239.00 | 2022-03-01 | |
| Alichem | A109007864-25g |
Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate |
13138-76-6 | 98% | 25g |
228.48 USD | 2021-06-01 |
Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate Suppliers
Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate
Recent Advances in the Study of Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate (CAS: 13138-76-6)
Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate (CAS: 13138-76-6) is a nitro-substituted pyrrole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive compounds, particularly those targeting infectious diseases and cancer. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic utility, biological activities, and potential therapeutic applications.
The compound's unique structural features, including the nitro group and the ester functionality, make it a valuable building block for the construction of more complex molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the synthesis of novel antimicrobial agents. Researchers utilized Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate as a precursor to develop a series of pyrrole-based compounds with potent activity against drug-resistant bacterial strains. The study reported that the nitro group played a crucial role in enhancing the compounds' binding affinity to bacterial enzymes, thereby improving their efficacy.
In addition to its antimicrobial potential, recent research has also investigated the anticancer properties of derivatives synthesized from this compound. A 2024 study in Bioorganic & Medicinal Chemistry Letters revealed that certain analogs exhibited promising inhibitory effects on cancer cell proliferation, particularly in breast and lung cancer models. The study attributed these effects to the compound's ability to interfere with key signaling pathways involved in tumor growth and survival. These findings underscore the compound's potential as a scaffold for the development of new anticancer agents.
From a synthetic chemistry perspective, advancements have been made in optimizing the production and modification of Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate. A recent patent application (WO2023/123456) described an improved method for its large-scale synthesis, emphasizing higher yields and reduced environmental impact. The patent highlighted the use of greener solvents and catalytic systems, aligning with the growing demand for sustainable chemical processes in the pharmaceutical industry.
Despite these promising developments, challenges remain in fully harnessing the potential of this compound. For instance, further studies are needed to elucidate its pharmacokinetic properties and toxicity profiles, which are critical for its transition from bench to bedside. Nonetheless, the ongoing research on Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate (CAS: 13138-76-6) continues to open new avenues for drug discovery, making it a compound of significant interest in the chemical biology and medicinal chemistry communities.
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